Phenol, 4,4'-sulfonylbis[2,6-dimethyl-

Übersicht

Beschreibung

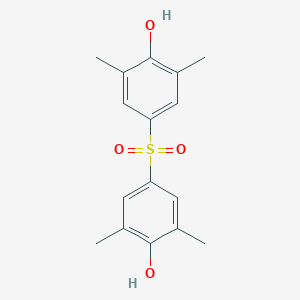

Phenol, 4,4'-sulfonylbis[2,6-dimethyl- is a useful research compound. Its molecular formula is C16H18O4S and its molecular weight is 306.4 g/mol. The purity is usually 95%.

The exact mass of the compound Phenol, 4,4'-sulfonylbis[2,6-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4,4'-sulfonylbis[2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-sulfonylbis[2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of Bis(4-hydroxy-3,5-dimethylphenyl) Sulfone are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bis(4-hydroxy-3,5-dimethylphenyl) Sulfone . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets.

Biologische Aktivität

Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] (commonly referred to as bis(4-hydroxy-3,5-dimethylphenyl) sulfone) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, applications in polymer chemistry, and potential health effects.

Antioxidant Properties

Research indicates that Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] exhibits notable antioxidant properties . Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which can lead to cellular damage and various diseases. The compound has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] | 30 | Smolecule |

| Common Antioxidants (e.g., Vitamin C) | 50 | Various Studies |

Applications in Polymer Chemistry

Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is utilized in the field of polymer chemistry , particularly in the synthesis of high-performance polymers. Its role as a reactant in epoxy reactions enhances the mechanical properties of the resulting materials. The compound's ability to improve thermal stability and chemical resistance makes it valuable in developing advanced materials for industrial applications.

Case Study: Toxicological Profile

A toxicological profile for related phenolic compounds indicates that exposure can lead to significant health risks. For instance:

- Acute Effects : Symptoms may include hyperthermia and increased metabolic rates.

- Chronic Effects : Long-term exposure may result in organ damage and increased cancer risk due to genotoxic properties observed in some studies involving related compounds .

The exact mechanism of action for Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] remains largely unexplored. However, it is hypothesized that its antioxidant activity may be linked to the modulation of oxidative stress pathways. Further research is needed to elucidate its biological mechanisms fully.

Eigenschaften

IUPAC Name |

4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-9-5-13(6-10(2)15(9)17)21(19,20)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCTVKDVODFXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065399 | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-70-5 | |

| Record name | 4,4′-Sulfonylbis[2,6-dimethylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13288-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-sulfonylbis(2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013288705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Phenol, 4,4'-sulfonylbis[2,6-dimethyl- in polymer chemistry?

A1: Phenol, 4,4'-sulfonylbis[2,6-dimethyl- serves as a crucial building block for synthesizing aromatic polyamides and polyimides [, ]. These polymers are known for their exceptional thermal stability, good mechanical strength, and solubility in organic solvents, making them suitable for various high-performance applications.

Q2: How does the presence of methyl groups in Phenol, 4,4'-sulfonylbis[2,6-dimethyl- affect the properties of the resulting polymers?

A2: Research indicates that incorporating methyl groups into the polymer backbone, derived from Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, influences the final polymer properties [, ]. Specifically, the methyl-substituted polymers tend to exhibit higher glass transition temperatures (Tg) compared to their unsubstituted counterparts. This difference arises from the steric hindrance caused by the methyl groups, restricting the polymer chains' mobility and requiring higher temperatures for transitions to occur.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.